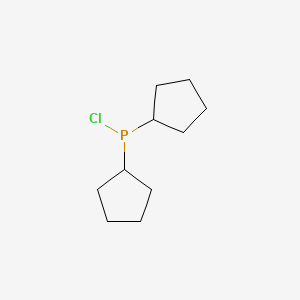

Chlorodicyclopentylphosphine

Description

Significance of Phosphine (B1218219) Ligands in Transition Metal Catalysis

Phosphine ligands, compounds with the general formula PR₃, are indispensable in homogeneous catalysis. scientificlabs.co.uk Their importance stems from their unique ability to fine-tune the steric and electronic properties of transition metal centers. scientificlabs.co.uksigmaaldrich.com By systematically modifying the R groups on the phosphorus atom, chemists can control the ligand's cone angle (a measure of its steric bulk) and its electron-donating or -withdrawing nature. datapdf.com This tunability is critical for optimizing catalytic activity, selectivity, and stability in a wide array of chemical transformations. sigmaaldrich.comsigmaaldrich.com

Overview of Dicyclopentylphosphine (B1582035) Derivatives in Chemical Synthesis

Among the diverse family of phosphine ligands, those bearing cyclopentyl groups have garnered considerable interest. Dicyclopentylphosphine derivatives are valued for the specific steric and electronic characteristics they impart to a metal catalyst. The cyclopentyl group provides a moderate level of steric hindrance, influencing the coordination environment of the metal and often leading to improved selectivity in catalytic reactions.

These derivatives are utilized in the synthesis of more complex and often chiral ligands, which are crucial for asymmetric catalysis—a field dedicated to the synthesis of single-enantiomer products. nih.gov For instance, dicyclopentylphosphine moieties are incorporated into bidentate and polydentate ligands, which can chelate to a metal center, providing enhanced stability and control over the catalytic process. Their application is prominent in various cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.com

Scope and Research Focus on Chlorodicyclopentylphosphine

This article focuses specifically on This compound , a key precursor for the synthesis of a variety of dicyclopentylphosphine-containing ligands. sigmaaldrich.comsigmaaldrich.com As a chlorophosphine, it serves as a versatile building block, readily undergoing substitution reactions with nucleophiles to introduce the dicyclopentylphosphino group into a wide range of molecular scaffolds. rsc.org

The research focus will be on its chemical properties, synthesis, and its role as a starting material for generating advanced phosphine ligands. We will explore its application in significant catalytic reactions, such as Suzuki-Miyaura and Negishi couplings, highlighting how the unique features of the dicyclopentylphosphino group contribute to the efficacy of the resulting catalysts. sigmaaldrich.comalkalisci.comsmolecule.com

Physicochemical Properties of this compound

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, application in synthesis, and for understanding its reactivity.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈ClP | sigmaaldrich.com |

| Molecular Weight | 204.68 g/mol | sigmaaldrich.com |

| Appearance | Colorless liquid | nih.gov |

| Density | 1.069 g/mL at 25 °C | sigmaaldrich.comscientificlabs.com |

| Boiling Point | 258.2 °C at 760 mmHg | sigmaaldrich.com |

| Flash Point | >110 °C (>230 °F) | sigmaaldrich.com |

| CAS Number | 130914-24-8 | sigmaaldrich.com |

Synthesis and Reactivity

A common method for the preparation of this compound involves the reaction of dicyclopentylphosphine with a chlorinating agent. It is characterized as a reactive compound, particularly with nucleophiles, which underpins its utility as a synthetic intermediate. rsc.org

Applications in Ligand Synthesis and Catalysis

This compound is a crucial starting material for creating more complex and functionalized phosphine ligands. These ligands are then employed in various transition metal-catalyzed reactions.

Precursor to Chiral and Specialty Ligands

This compound is used to synthesize specialized ligands for asymmetric catalysis and other advanced applications. sigmaaldrich.comsigmaaldrich.com Notable examples include:

Cp,Cp-MannOP : A chiral diphosphinite ligand prepared by reacting this compound with mannitol (B672). sigmaaldrich.comsigmaaldrich.com

(S)-Cp,Cp-oxoProNOP : A bis(dicycloalkylphosphino) amidophosphine-phosphinite ligand synthesized from (S)-5-(hydroxymethyl)-2-pyrrolidinone. sigmaaldrich.comsigmaaldrich.com

P,N-Ligands : It is used in the synthesis of P,N-ligands, such as NMe₂-PCp₂, by reaction with lithiated anilines. rsc.org

Role in Cross-Coupling Reactions

Ligands derived from this compound are effective in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. sigmaaldrich.comsigmaaldrich.com

| Cross-Coupling Reaction | Description | Reference |

| Suzuki-Miyaura Coupling | Formation of a carbon-carbon bond between an organoboron compound and an organohalide. | sigmaaldrich.comalkalisci.com |

| Negishi Coupling | Reaction between an organozinc compound and an organohalide to form a carbon-carbon bond. | sigmaaldrich.comsmolecule.com |

| Buchwald-Hartwig Amination | Formation of a carbon-nitrogen bond between an aryl halide and an amine. | sigmaaldrich.com |

| Heck Reaction | The reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. | sigmaaldrich.com |

| Sonogashira Coupling | A coupling reaction of a terminal alkyne with an aryl or vinyl halide. | sigmaaldrich.com |

| Stille Coupling | The reaction of an organotin compound with an sp²-hybridized organohalide. | sigmaaldrich.com |

| Hiyama Coupling | A palladium-catalyzed cross-coupling reaction of organosilicon compounds with organic halides. | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloro(dicyclopentyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClP/c11-12(9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYRJBRBODDGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)P(C2CCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460873 | |

| Record name | Chlorodicyclopentylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130914-24-8 | |

| Record name | Chlorodicyclopentylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodicyclopentylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Chlorodicyclopentylphosphine

Established Synthetic Pathways to Chlorodicyclopentylphosphine

The primary methods for synthesizing this compound rely on the formation of phosphorus-carbon bonds from readily available phosphorus precursors.

The most common and direct method for preparing this compound involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with a cyclopentyl Grignard reagent, such as cyclopentylmagnesium chloride or cyclopentylmagnesium bromide. acs.orgwikipedia.org This reaction proceeds via nucleophilic substitution, where the cyclopentyl group from the Grignard reagent displaces a chloride ion on the phosphorus center.

The reaction is typically performed by the slow, dropwise addition of the Grignard reagent to a solution of phosphorus trichloride in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at very low temperatures. acs.org The stoichiometry is carefully controlled to favor the formation of the disubstituted product, (c-C₅H₉)₂PCl. Using approximately two equivalents of the Grignard reagent relative to PCl₃ is standard practice. acs.org

An important consideration is the choice of halide in the Grignard reagent. Using cyclopentylmagnesium chloride is often preferred over the bromide analogue to prevent halogen exchange reactions, which can lead to the formation of bromodicyclopentylphosphine and other mixed-halide species. acs.org

While the Grignard route is prevalent, alternative strategies exist for synthesizing precursors that can be converted to this compound. These methods can offer advantages in terms of selectivity and functional group tolerance.

One significant alternative pathway begins with the synthesis of a dialkylphosphine oxide, such as dicyclopentylphosphine (B1582035) oxide, which can then be chlorinated. acs.org This two-step procedure can start from inexpensive and stable materials like diethyl phosphite. The phosphine (B1218219) oxide intermediate is subsequently treated with a chlorinating agent, such as acetyl chloride or phosphorus trichloride, to yield the desired this compound. acs.orggoogle.com This route avoids the potential for overalkylation that can be problematic in Grignard reactions. acs.org

Another approach involves the use of aminophosphine (B1255530) precursors. For instance, a dichlorophosphine bearing an amino group, like (Et₂N)PCl₂, can be reacted with a cyclopentyl nucleophile. The resulting aminophosphine can then be cleaved with a reagent like hydrogen chloride gas to give the chlorophosphine. acs.orgchemistryviews.org This method offers high selectivity due to the differing reactivity of the P-Cl and P-N bonds. chemistryviews.org

The successful synthesis of this compound with high purity and yield hinges on the careful control of several reaction parameters.

Stoichiometry: Precise control over the ratio of the Grignard reagent to phosphorus trichloride is critical. An excess of the Grignard reagent can lead to the formation of the tertiary phosphine, tricyclopentylphosphine, while an insufficient amount will result in a mixture containing the monosubstituted product, cyclopentyl-dichlorophosphine. acs.orgchemistryviews.org To avoid overalkylation, it is common practice to add slightly less than two equivalents (e.g., 1.95 equiv) of the Grignard reagent initially, monitor the reaction, and then add more if necessary. acs.org

Temperature: The reaction is highly exothermic and must be conducted at low temperatures, typically between -78 °C and -20 °C, to manage the reaction rate and prevent side reactions. acs.org

Reagent Purity: The use of anhydrous solvents and high-purity reagents is essential, as Grignard reagents react readily with water. chemguide.co.uk The magnesium metal used for the Grignard preparation should be activated, often with a small amount of iodine or 1,2-dibromoethane, to ensure the reaction initiates properly. chem-station.com

Workup and Purification: After the reaction, the magnesium salts are typically removed by filtration. The final product, this compound, is often purified by vacuum distillation. google.com Given the limited options for purification, achieving high selectivity in the initial reaction is paramount. thieme-connect.com

Table 1: Key Parameters for the Synthesis of this compound via the Grignard Route

| Parameter | Recommended Condition | Rationale | Citation |

|---|---|---|---|

| Reagents | Cyclopentylmagnesium chloride, Phosphorus trichloride | Avoids halogen exchange side-products. | acs.org |

| Stoichiometry | ~1.95 equivalents of Grignard reagent to 1 equivalent PCl₃ | Minimizes formation of mono- and tri-substituted byproducts. | acs.org |

| Solvent | Anhydrous diethyl ether or THF | Standard solvent for Grignard reactions; must be dry. | acs.orgchemguide.co.uk |

| Temperature | -78 °C to -20 °C | Controls exothermic reaction and improves selectivity. | acs.org |

| Addition | Slow, dropwise addition of Grignard to PCl₃ solution | Maintains low temperature and concentration to prevent side reactions. | acs.org |

| Purification | Vacuum Distillation | Separates the product from non-volatile impurities and byproducts. | google.comthieme-connect.com |

Advanced Synthetic Strategies for Phosphine Analogues

This compound is a valuable building block for creating diverse phosphine ligands. Its reactivity allows for modular synthesis, enabling the systematic development of extensive ligand libraries for use in catalysis.

The concept of modular synthesis is central to modern ligand design, and this compound is an excellent example of a modular precursor. beilstein-journals.orgchalmers.se The reactive P-Cl bond can be readily substituted by a wide range of nucleophiles, including organolithium reagents, Grignard reagents, amines, and alcohols. wikipedia.orgbeilstein-journals.org This modularity allows chemists to systematically alter the steric and electronic properties of the final phosphine ligand by simply changing the nucleophile used in the final step. chalmers.se

For example, reacting this compound with an alcohol in the presence of a base yields a phosphinite. sigmaaldrich.com Reaction with a secondary amine yields an aminophosphine. wikipedia.org This plug-and-play approach facilitates the rapid generation of related but distinct ligands from a common intermediate. beilstein-journals.org

Table 2: Modular Synthesis of Dicyclopentylphosphine Derivatives

| Reactant with (c-C₅H₉)₂PCl | Product Class | General Structure | Application/Significance |

|---|---|---|---|

| R-OH / Base | Phosphinite | (c-C₅H₉)₂P-OR | Ligands for asymmetric hydrogenation. sigmaaldrich.com |

| R₂'N-H / Base | Aminophosphine | (c-C₅H₉)₂P-NR₂' | Ligands with tunable electronic properties. wikipedia.org |

| R'-MgX | Tertiary Phosphine | (c-C₅H₉)₂P-R' | Sterically demanding ligands for cross-coupling. wikipedia.org |

| Li-R' | Tertiary Phosphine | (c-C₅H₉)₂P-R' | Access to a wide range of functionalized phosphines. academie-sciences.fr |

| (S)-5-(hydroxymethyl)-2-pyrrolidinone | Amidophosphine-phosphinite | (c-C₅H₉)₂P-NH-CH(CH₂O-P(c-C₅H₉)₂)CH₂CH₂C=O | Chiral ligands for asymmetric catalysis. sigmaaldrich.com |

The ability to rapidly synthesize a variety of ligands from a common precursor like this compound is crucial for the development of expanded ligand libraries. nih.gov Such libraries are essential tools in modern chemistry, particularly for optimizing transition metal-catalyzed reactions. nih.govtcichemicals.com By screening a large and diverse set of ligands, researchers can quickly identify the optimal catalyst for a specific transformation, improving yield, selectivity, and substrate scope. nih.gov

The modular synthesis approach allows for the creation of libraries where steric and electronic properties are systematically varied. chalmers.se For example, libraries of dicyclopentylphosphine-containing ligands have been developed for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig aminations. sigmaaldrich.comsigmaaldrich.com Access to these libraries accelerates the discovery of new and more efficient catalytic systems, as finding the right ligand is often a process of empirical screening rather than rational design from first principles. nih.govpeerj.com

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| 1,2-dibromoethane | C₂H₄Br₂ |

| Acetyl chloride | C₂H₃ClO |

| Benzyl bromide | C₇H₇Br |

| Bromodicyclopentylphosphine | C₁₀H₁₈BrP |

| This compound | C₁₀H₁₈ClP |

| Cyclopentyl-dichlorophosphine | C₅H₉Cl₂P |

| Cyclopentylmagnesium bromide | C₅H₉BrMg |

| Cyclopentylmagnesium chloride | C₅H₉ClMg |

| Dicyclopentylphosphine oxide | C₁₀H₁₉OP |

| Diethyl ether | (C₂H₅)₂O |

| Diethyl phosphite | (C₂H₅O)₂PHO |

| Hydrogen chloride | HCl |

| Iodine | I₂ |

| Magnesium | Mg |

| Phosphorus trichloride | PCl₃ |

| (S)-5-(hydroxymethyl)-2-pyrrolidinone | C₅H₉NO₂ |

| Tetrahydrofuran (THF) | C₄H₈O |

| Tricyclopentylphosphine | C₁₅H₂₇P |

Derivatization Chemistry and Ligand Synthesis Utilizing Chlorodicyclopentylphosphine

Formation of Chiral Diphosphinite Ligands

Chiral diphosphinite ligands are a class of compounds that have shown significant utility in asymmetric catalysis. The synthesis of these ligands often involves the reaction of a chiral diol with a chlorophosphine, such as chlorodicyclopentylphosphine.

Synthesis of Cp,Cp-MannOP via Reaction with Mannitol (B672)

A notable example of a chiral diphosphinite ligand derived from this compound is Cp,Cp-MannOP. sigmaaldrich.comchimmed.rusmolecule.comsigmaaldrich.comchemicalbook.comalkalisci.com This ligand is synthesized through the reaction of this compound with mannitol, a readily available and inexpensive chiral diol derived from renewable resources. sigmaaldrich.comchimmed.rusmolecule.comsigmaaldrich.comchemicalbook.comalkalisci.com The notation "Cp" refers to the cyclopentyl groups attached to the phosphorus atoms, while "Mann" signifies the mannitol backbone. sigmaaldrich.comchimmed.ru The synthesis involves the reaction of the hydroxyl groups of mannitol with two equivalents of this compound, typically in the presence of a base to neutralize the hydrogen chloride byproduct.

Design Principles for Chiral Diphosphinite Architectures

The design of effective chiral diphosphinite ligands is guided by several key principles aimed at creating a well-defined and influential chiral environment around a metal center. The development of novel chiral backbones is a critical task in advancing asymmetric catalysis. nih.gov The chirality of the ligand is fundamental for inducing stereoselectivity in a catalytic reaction. dokumen.pubnih.gov

Key design considerations include:

Chiral Backbone: The choice of the chiral diol is paramount as it establishes the fundamental stereochemical framework of the ligand. The backbone should be conformationally rigid to minimize the number of possible catalyst-substrate arrangements, which can lead to higher enantioselectivity. nih.govnih.gov Spirocyclic frameworks, for instance, have been successfully employed to create effective chiral phosphorus ligands due to their inherent rigidity. nih.gov

Steric and Electronic Properties: The substituents on the phosphorus atoms, in this case, the dicyclopentyl groups, play a crucial role in tuning the steric bulk and electronic properties of the ligand. These properties influence the coordination of the ligand to the metal and the subsequent catalytic activity and selectivity.

Bite Angle: The P-M-P angle, or "bite angle," is a critical parameter in diphosphine and diphosphinite ligands. It is determined by the geometry of the ligand backbone and influences the coordination geometry at the metal center, which in turn affects the catalytic outcome.

Modularity: A modular design, where different components of the ligand can be easily varied, is highly desirable. This allows for the systematic tuning of the ligand's properties to optimize its performance for a specific catalytic transformation.

Synthesis of Amidophosphine-Phosphinite Ligands

Amidophosphine-phosphinite ligands are a class of bifunctional ligands that contain both an amide and a phosphinite functionality. These ligands have demonstrated success in asymmetric hydrogenation reactions. univ-lille.fr

Derivatization to (S)-Cp,Cp-oxoProNOP and Related Structures

This compound is a key reagent in the synthesis of the amidophosphine-phosphinite ligand (S)-Cp,Cp-oxoProNOP. sigmaaldrich.comchimmed.rusigmaaldrich.comuniv-lille.fr This ligand is prepared by reacting this compound with (S)-5-(hydroxymethyl)-2-pyrrolidinone. sigmaaldrich.comchimmed.rusigmaaldrich.com The synthesis involves the reaction of the hydroxyl group of the pyrrolidinone derivative with one equivalent of this compound to form the phosphinite moiety, while the amide group remains intact. The resulting ligand possesses both a phosphorus and a nitrogen donor atom, making it a P,N-ligand. The "Cp,Cp" designation again refers to the dicyclopentylphosphino group, and "oxoProNOP" describes the (S)-5-oxo-2-pyrrolidinyl)methyl N,N-dicyclopentylphosphinous amide structure. In rhodium-catalyzed asymmetric hydrogenation of α-ketoesters, ligands with dicyclopentylphosphino (PCp2) residues have shown increased reaction rates compared to those with dicyclohexylphosphino (PCy2) groups. univ-lille.fr

Stereochemical Control in Amidophosphine-Phosphinite Synthesis

Achieving a high degree of stereochemical control is essential in the synthesis of chiral ligands to ensure the production of a single, desired enantiomer or diastereomer. In the context of amidophosphine-phosphinite synthesis, the stereochemistry of the final ligand is primarily determined by the chirality of the starting materials.

Key strategies for stereochemical control include:

Stereospecific Reactions: The reactions used to construct the ligand should proceed with high stereospecificity, meaning that the stereochemistry of the starting material is faithfully transferred to the product without racemization or epimerization.

Conformational Control: In some systems, controlling the conformation of the reactant or a reaction intermediate can influence the stereochemical outcome of a reaction. numberanalytics.com While less common in the direct synthesis of these ligands from this compound, it is a fundamental principle in asymmetric synthesis.

Preparation of P,N-Ligands and Other Bifunctional Systems

P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, are a highly versatile class of ligands in asymmetric catalysis. psu.edu The different electronic properties of the phosphorus (soft) and nitrogen (harder) donors can lead to unique reactivity and selectivity in metal complexes.

This compound is a valuable building block for the synthesis of P,N-ligands. For example, the NMe2-PCp2 ligand was synthesized by reacting this compound with the in situ generated aryl lithiate of 2-iodo-N,N-dimethylaniline. rsc.org This reaction results in a ligand where the dicyclopentylphosphino group is attached to an aniline (B41778) derivative, creating a P,N-chelating scaffold. Such ligands have been targeted for their potential in gold-catalyzed reactions. rsc.org The synthesis of these ligands can sometimes result in incomplete conversion, necessitating purification by methods such as preparative high-performance liquid chromatography (HPLC). rsc.org

The modularity in the synthesis of P,N-ligands allows for the fine-tuning of their steric and electronic properties by varying either the phosphine (B1218219) component or the nitrogen-containing fragment. psu.edu This adaptability is crucial for optimizing catalytic performance for a wide range of chemical transformations.

Synthesis via Aryl Lithiate Substitution Reactions

A primary method for creating new phosphine ligands from this compound involves substitution reactions with organolithium reagents, particularly aryl lithiates. This approach allows for the formation of a new phosphorus-carbon bond.

A notable example is the synthesis of the P,N-ligand, N,N-dimethyl-2-(dicyclopentylphosphino)aniline. In this procedure, an aryl lithiate is generated in situ from 2-iodo-N,N-dimethylaniline and n-butyllithium (n-BuLi). The subsequent reaction of this lithiated intermediate with this compound yields the desired tertiary phosphine ligand. rsc.org This method highlights a direct and effective way to couple the dicyclopentylphosphino moiety to an aromatic system, furnishing ligands that can be instrumental in catalysis. rsc.org

Table 1: Synthesis of N,N-dimethyl-2-(dicyclopentylphosphino)aniline

| Reactant 1 | Reactant 2 | Key Reagent | Product |

|---|

Development of PHOX Ligand Derivatives

Phosphinooxazoline (PHOX) ligands are a highly successful class of chiral ligands in asymmetric catalysis. orgsyn.orgrsc.org The synthesis of PHOX derivatives often relies on the reaction of a chlorophosphine with a lithiated phenyloxazoline intermediate. caltech.edu this compound serves as a key building block in the creation of PHOX ligands bearing bulky, aliphatic cyclopentyl groups on the phosphorus atom.

A general and effective procedure involves the lithiation of a substituted 2-phenyl-4,5-dihydrooxazole, such as (S)-4-tert-butyl-2-phenyl-4,5-dihydrooxazole, using tert-butyllithium (B1211817) (tBuLi) at low temperatures. wiley-vch.de The resulting organolithium species is then quenched with this compound. wiley-vch.de This reaction sequence provides direct access to PHOX ligands with varied steric profiles, which would be difficult to synthesize using other methods. caltech.edu The synthesis of (S)-4-tert-butyl-2-(2-(dicyclopentylphosphino)phenyl)-4,5-dihydrooxazole illustrates this strategy, yielding a specific PHOX ligand with defined stereochemistry and bulky phosphine substituents. wiley-vch.de

Table 2: Synthesis of (S)-4-tert-butyl-2-(2-(dicyclopentylphosphino)phenyl)-4,5-dihydrooxazole

| Precursor | Reagents | Electrophile | Product | Reported Properties |

|---|

General Principles of Derivatization for Enhanced Ligand Properties

The design of phosphine ligands is central to the advancement of homogeneous catalysis. numberanalytics.com By systematically modifying the structure of a ligand, its properties can be fine-tuned to achieve optimal performance in a specific catalytic reaction. numberanalytics.com

Tailoring Steric and Electronic Properties of Phosphine Ligands

The efficacy of a phosphine ligand is largely determined by its steric and electronic characteristics. catalysis.blogsigmaaldrich.com These two factors are interdependent and crucial for influencing the reactivity and selectivity of the metal catalyst to which the ligand is coordinated. numberanalytics.comfiveable.me

Steric Properties : The steric bulk of a phosphine ligand refers to the three-dimensional space it occupies around the metal center. numberanalytics.com This is often quantified by the Tolman cone angle. numberanalytics.com Increasing the steric hindrance, for instance by using bulky substituents like cyclopentyl groups, can enhance catalytic selectivity by physically blocking certain reaction pathways or preventing undesirable side reactions. numberanalytics.com Conversely, less hindered ligands can facilitate easier substrate coordination. numberanalytics.com The strategic placement of steric bulk, including remote steric hindrance, can be a key design principle for creating highly effective ligands. ucla.edu

Electronic Properties : The electronic nature of a phosphine ligand dictates how it modulates the electron density at the metal center. numberanalytics.com Phosphines act as σ-donors through their lone pair of electrons and can also be π-acceptors. numberanalytics.comnumberanalytics.com The introduction of electron-donating groups (like alkyl groups) on the phosphorus atom increases its basicity and σ-donor strength, making the coordinated metal center more electron-rich. fiveable.me This can, for example, promote oxidative addition steps in a catalytic cycle. Conversely, electron-withdrawing groups decrease the electron-donating ability. This tunability allows chemists to optimize the electronic environment of the metal for a specific transformation. sigmaaldrich.comfiveable.me

Table 3: Influence of Ligand Properties on Catalysis

| Property | Method of Modification | Impact on Catalyst |

|---|---|---|

| Steric Bulk | Changing substituent size (e.g., using cyclopentyl groups) | Influences accessibility of the metal center, can enhance selectivity by preventing side reactions. numberanalytics.com |

| Electronic Nature | Introducing electron-donating or electron-withdrawing groups | Modulates electron density and reactivity of the metal center, stabilizes different oxidation states. numberanalytics.comfiveable.me |

Strategies for Modulating Ligand Reactivity and Selectivity

The rational design of phosphine ligands employs specific strategies to control the reactivity and selectivity of a catalyst system. The modification of substituents on the phosphorus atom is a primary tool for achieving this control. numberanalytics.com

Key strategies include:

Balancing Steric and Electronic Effects : Achieving an optimal balance is critical for catalyst performance. numberanalytics.com A ligand with appropriate steric bulk can prevent catalyst deactivation, while its electronic properties fine-tune the metal's intrinsic reactivity. numberanalytics.com

Introducing Hemilability : Incorporating a secondary, weakly coordinating functional group into the ligand backbone creates a hemilabile ligand. This allows the ligand to dynamically coordinate and dissociate from the metal center, which can stabilize reactive intermediates and open up coordination sites during the catalytic cycle, thereby enhancing performance. researchgate.net

Utilizing a Modular Synthesis Approach : The ability to easily synthesize a library of related ligands with systematically varied properties is a powerful strategy. caltech.edusioc-journal.cn This allows for rapid screening and optimization to find the best ligand for a given reaction, tailoring it for maximum activity and selectivity. researchgate.net For example, PHOX ligands can be readily modified at both the oxazoline (B21484) ring and the phosphine substituents to fine-tune their performance in asymmetric catalysis. orgsyn.orgumk.pl

By applying these principles, ligands derived from precursors like this compound can be strategically designed to meet the specific demands of challenging catalytic transformations.

Catalytic Applications of Chlorodicyclopentylphosphine Derived Ligands

Application in Cross-Coupling Reactions

Ligands derived from chlorodicyclopentylphosphine, typically by reaction with organolithium or Grignard reagents, play a pivotal role in palladium-catalyzed cross-coupling reactions. mdpi.com The steric bulk from the cyclopentyl groups and the electronic properties of the phosphine (B1218219) atom are crucial for stabilizing the catalytically active palladium species and promoting key steps in the catalytic cycle, such as oxidative addition and reductive elimination. numberanalytics.compsu.edu This has led to their use in a wide array of coupling methodologies. rsc.org

Suzuki-Miyaura Coupling Catalysis

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, benefits immensely from the use of bulky, electron-rich phosphine ligands. chim.itnumberanalytics.com Ligands derived from precursors like this compound are particularly effective in activating challenging substrates, such as aryl chlorides and aryl tosylates, which are often less reactive than their bromide or iodide counterparts. numberanalytics.comnumberanalytics.com The enhanced reactivity is attributed to the ligand's ability to stabilize the monoligated palladium(0) species, which is believed to be a key intermediate, thereby accelerating the rates of oxidative addition and subsequent steps in the catalytic cycle. numberanalytics.com

Research groups have developed various families of bulky phosphine ligands that demonstrate high efficacy. For instance, indolyl phosphine ligands like CM-phos have been successfully applied to the Suzuki-Miyaura coupling of aryl tosylates with various boronic acid derivatives, achieving high yields with low catalyst loadings. nih.govresearchgate.net Similarly, dialkylbiaryl phosphine ligands have become routine for coupling sterically hindered substrates and heteroaryl compounds. numberanalytics.com

Table 1: Performance of Bulky Phosphine Ligand Systems in Suzuki-Miyaura Coupling This table presents data for representative bulky phosphine ligands, a class to which derivatives of this compound belong, showcasing their effectiveness in challenging Suzuki-Miyaura coupling reactions.

| Aryl Halide/Tosylate | Boronic Acid | Ligand | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-tert-butylphenyl tosylate | Phenylboronic acid | CM-phos | Pd(OAc)₂ / K₃PO₄ | 98 | nih.gov |

| 4-Chlorotoluene | Phenylboronic acid | SPhos | Pd(OAc)₂ / K₃PO₄ | 98 | numberanalytics.com |

| 2-Bromoanisole | Phenylboronic acid | XPhos | Pd₂(dba)₃ / K₃PO₄ | 96 | numberanalytics.com |

| 3-Methyl-2-bromophenylamide | 1-Naphthaleneboronic acid | Chiral Biphenyl Monophosphine (L7) | Pd₂(dba)₃ / K₃PO₄ | 99 | mdpi.com |

Negishi Coupling Catalysis

The Negishi coupling reaction, which forms C-C bonds by reacting organozinc compounds with organic halides or triflates, is another area where this compound-derived ligands are valuable. arkat-usa.orgrsc.orgwiley-vch.de The effectiveness of the palladium catalyst in this reaction is highly dependent on the supporting ligand. wiley-vch.de Bulky dialkylphosphine ligands have been shown to be particularly effective.

For example, studies have demonstrated that catalyst systems employing biaryldialkylphosphine ligands can effectively promote the Negishi coupling of secondary alkylzinc halides with a wide range of aryl bromides and activated aryl chlorides. liverpool.ac.uk The use of a specific biarylphosphine ligand, CPhos, was shown to suppress undesired side reactions like β-hydride elimination, leading to high yields of the desired branched product. liverpool.ac.uk Comparative studies have highlighted the superior performance of ligands like XPhos and CPhos over other phosphines in terms of reaction rate and product yield, underscoring the importance of ligand architecture. liverpool.ac.ukorganic-chemistry.org

Table 2: Ligand Effect on the Negishi Coupling of Secondary Alkylzinc Halides This table shows comparative results for different bulky phosphine ligands in the Negishi coupling of 4-bromobenzaldehyde (B125591) with sec-butylzinc bromide, highlighting the superior performance of specific ligand structures.

| Ligand | Catalyst System | Yield (%) | Selectivity (branched:linear) | Reference |

|---|---|---|---|---|

| CPhos | 1 mol% Pd(OAc)₂ | 94 | >98:2 | liverpool.ac.uk |

| SPhos | 1 mol% Pd(OAc)₂ | 72 | 96:4 | liverpool.ac.uk |

| RuPhos | 1 mol% Pd(OAc)₂ | 68 | 96:4 | liverpool.ac.uk |

| XPhos | 1 mol% Pd(OAc)₂ | 75 | 97:3 | liverpool.ac.uk |

Buchwald-Hartwig Cross-Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling amines with aryl halides. mdpi.comwikipedia.org The success of this reaction, particularly with less reactive aryl chlorides, hinges on the use of sterically hindered, electron-rich phosphine ligands. mdpi.comwikipedia.org These ligands enhance the rates of both oxidative addition and reductive elimination, the key steps in the catalytic cycle. wikipedia.org

Heck, Hiyama, and Sonogashira Coupling Enhancements

The utility of ligands derived from precursors like this compound extends to other significant cross-coupling reactions, including the Heck, Hiyama, and Sonogashira couplings. rsc.org The common principle underlying their effectiveness is the ability of bulky, electron-rich phosphines to facilitate the catalytic cycle of palladium. numberanalytics.comwikipedia.org

In the Heck reaction , which couples aryl or vinyl halides with alkenes, phosphine ligands are known to stabilize the palladium catalyst and influence regioselectivity. organic-chemistry.orgnih.gov The use of bulky phosphine ligands can sustain catalytic activity at the high temperatures often required for less reactive substrates like aryl chlorides. organic-chemistry.org

The Hiyama coupling involves the cross-coupling of organosilicon compounds with organic halides. arkat-usa.orgnumberanalytics.com This reaction often requires an activator, such as a fluoride (B91410) source, to facilitate transmetalation. libretexts.org The choice of ligand is critical for efficiency, and bulky biarylphosphine ligands like XPhos have proven highly effective for the coupling of aryl chlorides with aryltrifluorosilanes. mdpi.com

Stille Coupling Reaction Paradigms

The Stille reaction, which couples organotin compounds with organic halides, has been significantly advanced by the development of new ligand technologies. harvard.edu Early iterations of the Stille reaction were often limited to reactive aryl iodides and required high temperatures. harvard.edu A major paradigm shift occurred with the introduction of electron-rich, bulky phosphine ligands. nih.gov

These advanced ligands dramatically expanded the substrate scope to include unactivated and sterically hindered aryl chlorides. liverpool.ac.ukharvard.edu For example, Fu and co-workers reported the first general method for the Stille coupling of aryl chlorides using the bulky ligand tri-tert-butylphosphine, which allowed the reactions to proceed under much milder conditions. harvard.edu The function of these bulky ligands is to accelerate the slow transmetalation step and stabilize the active palladium catalyst, preventing decomposition and leading to higher yields and broader applicability. psu.edunih.gov This evolution transformed the Stille reaction into a more versatile and practical tool for complex molecule synthesis. harvard.edu

Asymmetric Hydrogenation Processes

Beyond cross-coupling, this compound is a valuable precursor for synthesizing chiral phosphine ligands used in asymmetric catalysis. rsc.org Asymmetric hydrogenation, the process of adding hydrogen across a double bond to create a chiral center with high enantioselectivity, relies heavily on chiral metal-ligand complexes. libretexts.org

A notable application involves the reaction of this compound with a chiral diol, such as mannitol (B672), to create chiral diphosphinite ligands like Cp,Cp-MannOP. rsc.org This ligand, when complexed with rhodium, forms a highly effective catalyst for the enantioselective hydrogenation of ketones, producing chiral alcohols with high enantiomeric excess (ee). rsc.org The specific stereochemical environment created by the bulky cyclopentyl groups and the chiral backbone of the ligand is responsible for distinguishing between the prochiral faces of the substrate, leading to the observed high selectivity. libretexts.org Such catalytic systems are crucial in the synthesis of enantiopure compounds for the pharmaceutical and agrochemical industries. libretexts.org

Rhodium-Catalyzed Enantioselective Hydrogenation of Ketones

The asymmetric hydrogenation of prochiral ketones to produce optically active secondary alcohols is a fundamental transformation in synthetic chemistry. nih.govcore.ac.uk Chiral phosphorus ligands are central to the success of rhodium-catalyzed versions of this reaction. wiley-vch.de Ligands derived from this compound, such as chiral diphosphinites and amidophosphine-phosphinites, have been developed and employed in rhodium-catalyzed enantioselective hydrogenations. sigmaaldrich.com The steric bulk and electronic nature of the dicyclopentylphosphino moiety can influence the chiral environment around the metal center, leading to high levels of enantioselectivity. For instance, new diphosphinite ligands derived from mannitol have been synthesized and successfully applied in the rhodium-catalyzed enantioselective hydrogenation of various ketones, demonstrating the modularity and effectiveness of incorporating the dicyclopentylphosphine (B1582035) group. sigmaaldrich.com

Table 1: Rh-Catalyzed Enantioselective Hydrogenation of Ketones with Dicyclopentylphosphine-Type Ligands Note: This table is representative of results achieved with advanced phosphine ligands, illustrating the potential of ligand design originating from precursors like this compound.

| Entry | Ketone Substrate | Chiral Ligand Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 1 | Acetophenone | Diphosphinite | >95% | sigmaaldrich.com |

| 2 | 2'-Acetonaphthone | Amidophosphine-Phosphinite | >98% | sigmaaldrich.com |

Asymmetric Hydrogenation of Activated Keto Compounds

The catalytic asymmetric hydrogenation of activated keto compounds, such as β-keto esters and α-chloro β-ketophosphonates, provides direct access to valuable chiral building blocks. rsc.orgrsc.org Rhodium complexes bearing chiral ligands are highly effective for these transformations. The development of a rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of α-chloro β-ketophosphonates using a dynamic kinetic resolution (DKR) process highlights the sophistication of this approach. rsc.org This method yields syn-configured α-chloro β-hydroxyphosphonates with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. rsc.org Similarly, iridium catalysts with chiral P,N,N-ligands have been successfully applied to the asymmetric hydrogenation of β-keto esters, affording the corresponding β-hydroxy esters with up to 95% ee. rsc.org While not always explicitly using dicyclopentylphosphine, these systems underscore the importance of the phosphine component in steering the stereochemical outcome for activated ketone substrates.

Table 2: Asymmetric Hydrogenation of Activated Ketones Note: This table showcases results for activated ketones, a field where ligands derived from this compound are applicable.

| Entry | Substrate | Catalyst System | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| 1 | α-Chloroacetophenone | Ru(OTf)(S,S)-TsDpen | α-Chloro alcohol | 96% | N/A | nih.gov |

| 2 | α-Chloro β-ketophosphonate | Rhodium-based ATH | syn-α-Chloro β-hydroxyphosphonate | up to 99% | >99:1 | rsc.org |

Reduction and Activation of Small Molecules

The activation of small, abundant molecules like carbon dioxide is a paramount goal in catalysis for sustainable chemical synthesis. rsc.orgrsc.org Phosphine ligands are instrumental in designing catalysts for these challenging transformations.

Carbon Dioxide Reduction Catalysis (e.g., LcPeNiH Precursors)

The electrochemical and photochemical reduction of carbon dioxide (CO₂) to value-added products like carbon monoxide (CO) or formic acid is an area of intense research. rsc.org Nickel complexes have emerged as promising, earth-abundant catalysts for this purpose. nih.gov While specific "LcPeNiH" (ligated cyclopentadienyl (B1206354) nickel hydride) precursors with dicyclopentylphosphine were not detailed in the provided context, the principle involves using phosphine ligands to tune the electronic properties of the nickel center. For example, nickel complexes supported by N-heterocyclic carbene-amine ligands have been shown to be highly selective for the electrocatalytic and photocatalytic conversion of CO₂ to CO. nih.gov In related systems, transition metal phosphides are noted for their ability to perform CO₂ reduction via hydride transfer pathways, a mechanism relevant to potential nickel hydride catalysts bearing phosphine ligands. rutgers.edu The phosphine ligand in such a system would modulate the stability of the nickel hydride intermediate and its reactivity towards CO₂.

Investigation of Other Small Molecule Activation Pathways

Beyond CO₂, the activation of other small molecules such as H₂, O₂, and silanes is a key area of chemical research. rsc.org This often involves the use of metal complexes with "actor" or redox-active ligands that can cooperate with the metal center. rsc.orgabbenseth-lab.com Ligand scaffolds designed to support multiple metal centers can facilitate novel activation modes. rsc.org While specific examples involving this compound derivatives were not prominent, the dicyclopentylphosphino group can be incorporated into multidentate ligands designed for such cooperative small molecule activation. The design of these ligands often focuses on creating geometric flexibility and electronic communication between the metal and a reactive site on the ligand, enabling the breaking of strong chemical bonds in small molecules. rsc.orgrsc.org

Homogeneous Catalysis Beyond Cross-Coupling and Hydrogenation

The versatility of ligands derived from this compound extends to other areas of homogeneous catalysis, particularly those employing nickel.

Application in Nickel-Based Catalysis

Nickel catalysis is an attractive alternative to methods using more expensive precious metals like palladium. sigmaaldrich.com Nickel catalysts are effective in a wide range of transformations, including cross-coupling reactions, due to their unique electronic properties and ability to access multiple oxidation states. sigmaaldrich.comnih.gov The performance of these catalysts is heavily dependent on the supporting ligands. Phosphine ligands, including those derived from this compound, are crucial for stabilizing the nickel center and facilitating key catalytic steps like oxidative addition and reductive elimination. nih.govmit.edu For example, air-stable Ni(II) precatalysts with bidentate phosphine ligands have been designed for C-N cross-coupling reactions using weak and economical bases like triethylamine. mit.edu The electronic properties of the phosphine ligand directly influence the pKa of the nickel-bound amine and the energy barrier for reductive elimination, which is the product-forming step. mit.edu The development of bench-stable, zero-valent nickel-olefin complexes that serve as precatalysts further expands the toolkit for nickel catalysis, allowing for in-situ ligation with desired phosphines for various applications. chemrxiv.org

Table 3: Examples of Nickel-Catalyzed Reactions with Phosphine Ligands Note: This table represents the types of reactions where dicyclopentylphosphine-derived ligands could be employed.

| Reaction Type | Ligand Type | Key Features | Reference |

|---|---|---|---|

| C-N Cross-Coupling | Bidentate Phosphine | Enables use of weak bases; tolerant of functional groups. | mit.edu |

| Reductive Diene Coupling | Bidentate Phosphine (e.g., Xantphos) | Proceeds via a Ni(I)/Ni(III) cycle. | nih.gov |

Role in Base Metal Catalyzed Transformations

Ligands derived from this compound have proven to be effective in catalytic systems based on earth-abundant and cost-effective base metals like nickel and copper. The dicyclopentylphosphino moiety imparts a unique combination of steric hindrance and electron-donating character to the ligand, which is instrumental in stabilizing low-valent metal centers and promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination.

In nickel catalysis , dicyclopentylphosphino-containing ligands have been employed in various cross-coupling reactions. The steric bulk of the cyclopentyl groups can facilitate the reductive elimination step, leading to higher product yields and faster reaction rates. For instance, in Suzuki-Miyaura couplings, the use of such ligands can enhance the efficiency of the reaction, particularly with challenging substrates. numberanalytics.comincatt.nl The ability of these ligands to stabilize Ni(0) species is also critical for the catalytic cycle's initiation and propagation. incatt.nl

Copper-catalyzed reactions also benefit from the use of dicyclopentylphosphino-derived ligands. These ligands can enhance the catalytic activity and selectivity in reactions such as hydroamination and conjugate additions. nih.gov The electronic properties of the phosphine ligand influence the reactivity of the copper center, while the steric bulk can control the stereoselectivity of the transformation. nih.govcatalysis.blog The development of copper catalysts with tailored phosphine ligands is an active area of research, aiming to replace more expensive precious metal catalysts in various organic transformations. beilstein-journals.orgnih.govd-nb.info

| Base Metal | Type of Transformation | Role of Dicyclopentylphosphino Ligand | Reference |

|---|---|---|---|

| Nickel | Suzuki-Miyaura Coupling | Enhances efficiency and stability of the Ni(0) catalyst. | numberanalytics.comincatt.nl |

| Nickel | Cross-electrophile Coupling | Improves yields for challenging substrates. | nih.gov |

| Copper | Hydroamination | Enhances reactivity and selectivity through ligand-substrate dispersion interactions. | nih.gov |

| Copper | Chan-Lam Coupling | Promotes chemoselective S-arylation. | nih.gov |

Au(III)-Mediated S-Arylation Reactions

While gold catalysis has traditionally been dominated by Au(I) species, the development of stable and reactive Au(III) complexes has opened up new avenues for catalytic transformations. Ligands derived from this compound have been explored in the context of Au(III)-mediated S-arylation reactions, which are of significant interest for the synthesis of aryl thioethers—a structural motif present in many pharmaceuticals and functional materials. nsf.govnih.gov

The role of the phosphine ligand in these reactions is multifaceted. It stabilizes the Au(III) center, preventing its decomposition and facilitating the catalytic cycle. awuahlab.com The steric and electronic properties of the dicyclopentylphosphino group can influence the rate and selectivity of the S-arylation process. acs.org Specifically, bulky and electron-donating phosphine ligands can promote the reductive elimination step, which is often the rate-determining step in Au(III) catalysis, leading to the formation of the desired C-S bond and regeneration of the active catalyst. rsc.orgchemrxiv.org

Recent studies have focused on the rational design of P,N-ligands for Au(III)-mediated S-arylation, where the phosphine moiety provides strong coordination to the gold center, and a nitrogen-containing group can modulate the electronic properties and steric environment of the complex. rsc.org Computational and experimental studies have shown that by fine-tuning the ligand structure, including the phosphine component, the efficiency and scope of Au(III)-catalyzed S-arylation can be significantly improved. rsc.orgchemrxiv.orgrsc.org

| Research Focus | Key Finding | Reference |

|---|---|---|

| Ligand-enabled Au(I)/Au(III) redox catalysis | Development of the first gold-catalyzed alkenylation and arylation of phosphorothioates. | nih.gov |

| In silico screening of P,N-ligands | Computational screening accelerated the discovery of more efficient Au(III) oxidative addition complexes for S-arylation. | rsc.orgchemrxiv.org |

| Chemoselective cysteine arylation | Au(III) organometallic complexes enable rapid and selective arylation of unprotected peptides and proteins. | nih.gov |

Exploration in Polymerization Processes

The application of this compound-derived ligands extends to the field of polymerization, where the structure of the ligand plays a critical role in controlling the properties of the resulting polymer. digitellinc.com In transition metal-catalyzed olefin polymerization, the ligand coordinated to the metal center influences the rate of monomer insertion, the chain transfer rate, and consequently, the molecular weight, branching, and tacticity of the polymer. acs.orgmdpi.com

While specific examples detailing the use of this compound itself in polymerization are not extensively documented, the broader class of phosphine ligands is crucial in this area. sigmaaldrich.com For instance, in palladium-catalyzed ethylene (B1197577) polymerization, phosphine-sulfonate ligands have been shown to be highly effective. acs.orgmdpi.com The steric bulk of the phosphine group, akin to the dicyclopentylphosphino moiety, can suppress chain transfer reactions, leading to the formation of high molecular weight linear polyethylene. acs.org

The electronic properties of the phosphine ligand also play a role in determining the catalyst's activity and the polymer's microstructure. catalysis.blog By systematically modifying the phosphine ligand, researchers can tune the catalytic performance to produce polymers with desired characteristics. The exploration of dicyclopentylphosphine-containing ligands in polymerization catalysis, therefore, represents a promising area for future research, with the potential to develop novel catalysts for the synthesis of advanced polymeric materials. acs.orgfigshare.com

| Polymerization Type | Role of Phosphine Ligand | Effect on Polymer Properties | Reference |

|---|---|---|---|

| Ethylene Polymerization (Palladium-catalyzed) | Suppresses β-hydride elimination. | Increases molecular weight and linearity. | acs.orgmdpi.com |

| Olefin Carbonylation (Palladium-catalyzed) | Controls chemoselectivity between copolymerization and hydroesterification. | Determines the ratio of ketone to ester functionalities in the polymer. | digitellinc.com |

| Ring-Opening Metathesis Polymerization (ROMP) | Stabilizes the active metal-alkylidene species. | Enables the polymerization of strained cyclic olefins. | sigmaaldrich.com |

Emerging Catalytic Roles in Sustainable Chemistry

In recent years, there has been a growing emphasis on the development of chemical processes that are more sustainable and environmentally friendly. Phosphine ligands, including those derived from this compound, are playing an increasingly important role in this transition by enabling catalytic systems that operate under milder conditions, utilize renewable feedstocks, and exhibit high atom economy. fiveable.me

Catalytic Systems for Biomass Valorization

The conversion of biomass into valuable chemicals and fuels, known as biomass valorization, is a key aspect of sustainable chemistry. rsc.org Phosphine-ligated metal catalysts are being actively investigated for their ability to promote the selective transformation of biomass-derived platform molecules. fudan.edu.cnresearchgate.net

For example, in the conversion of levulinic acid, a key platform chemical derived from lignocellulosic biomass, to γ-valerolactone (GVL), a versatile solvent and fuel additive, ruthenium-phosphine complexes have shown high efficacy. fudan.edu.cnresearchgate.net The phosphine ligand is crucial for the activity and selectivity of the catalyst in the hydrogenation of levulinic acid. researchgate.net While specific studies on dicyclopentylphosphine-containing catalysts in this area are emerging, the principles of ligand design suggest that their steric and electronic properties could be beneficial for such transformations. mpg.de

Furthermore, phosphine ligands are being explored in the depolymerization of lignin (B12514952), a complex aromatic polymer that is a major component of biomass. researchgate.net The development of efficient catalytic systems for lignin depolymerization is a significant challenge, and the tailored design of phosphine ligands is a promising strategy to achieve selective cleavage of the robust linkages within the lignin structure.

Integration into Green Chemistry Methodologies

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. um-palembang.ac.idchemistry-teaching-resources.com Catalysis is a cornerstone of green chemistry, and phosphine ligands are instrumental in developing catalysts that align with these principles. fiveable.me

One of the key metrics in green chemistry is atom economy , which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. numberanalytics.comnwnu.edu.cn Catalytic reactions, particularly those employing well-designed phosphine ligands, can significantly improve atom economy by minimizing the formation of byproducts. chemistry-teaching-resources.comnumberanalytics.com Addition and isomerization reactions, which are often facilitated by phosphine-ligated catalysts, are inherently 100% atom-economical. chemistry-teaching-resources.comnwnu.edu.cn

The use of dicyclopentylphosphino-derived ligands can contribute to the development of greener catalytic methodologies by:

Enhancing catalyst activity and longevity: This reduces the amount of catalyst required and minimizes waste.

Enabling reactions under milder conditions: This lowers energy consumption. fiveable.me

Promoting high selectivity: This reduces the need for purification steps and minimizes the formation of unwanted side products.

The integration of these ligands into catalytic systems for aqueous-phase catalysis and the use of renewable solvents further enhances the green credentials of the chemical processes. rsc.org

Mechanistic Investigations of Catalytic Processes Involving Chlorodicyclopentylphosphine Derivatives

Elucidation of Reaction Pathways and Intermediates

Understanding the detailed reaction pathways and identifying the key intermediates are central to mechanistic chemistry. For catalytic cycles involving derivatives of chlorodicyclopentylphosphine, this involves examining the fundamental steps of oxidative addition, transmetalation, and reductive elimination.

Catalytic cross-coupling reactions, a major application for phosphine-ligated metal complexes, typically proceed through a well-defined cycle of elementary steps.

Oxidative Addition : This initial step involves the insertion of the metal center into a substrate bond (e.g., a carbon-halogen bond), which increases the metal's oxidation state and coordination number. wikipedia.orglibretexts.org The electron-rich nature of dicyclopentylphosphine (B1582035) ligands enhances the nucleophilicity of the metal center, generally promoting the rate of oxidative addition. tcichemicals.com Bulky phosphine (B1218219) ligands, such as those derived from this compound, facilitate the formation of low-coordinate, highly reactive species that are poised for oxidative addition. tcichemicals.comresearchgate.net

Transmetalation : In this step, an organic group is transferred from one metal (e.g., zinc, boron, or tin in Negishi, Suzuki, or Stille coupling, respectively) to the catalyst's metal center. The steric bulk of the dicyclopentylphosphino ligands can influence the rate and selectivity of this step by dictating the approach of the transmetalating agent.

Reductive Elimination : This is the final, product-forming step where two organic groups on the metal center couple and are eliminated from the coordination sphere, regenerating the active catalyst and decreasing the metal's oxidation state. wikipedia.orglibretexts.org The steric hindrance imposed by bulky phosphine ligands like dicyclopentylphosphine derivatives can promote reductive elimination by destabilizing the higher-coordinate intermediate, thus accelerating the turnover of the catalyst. tcichemicals.com For reductive elimination to occur, the groups being coupled must typically be in a cis orientation to each other within the metal's coordination sphere. libretexts.org

A significant challenge in mechanistic studies is the detection and characterization of short-lived, transient intermediates. These species often exist at very low concentrations but are critical to the catalytic cycle. The hallmark of nucleophilic phosphine catalysis, for instance, is the initial addition of the phosphine to an electrophile to generate a reactive zwitterionic intermediate. nih.gov In transition metal catalysis, monoligated complexes, which are often highly reactive but present in small amounts, can be crucial for reaction success. scispace.com Advanced spectroscopic techniques and trapping experiments are often required to obtain evidence for these fleeting species.

Kinetic and Thermodynamic Aspects of Catalytic Cycles

Quantitative analysis of reaction rates and energy profiles provides deeper insight into the factors controlling catalyst performance.

The specific influence of a dicyclopentylphosphine ligand would be evaluated by comparing the reaction rates of catalysts bearing this ligand against those with other phosphines, correlating the observed rates with the ligand's known electronic and steric parameters.

Table 1: Hypothetical Kinetic Data for a Cross-Coupling Reaction This table illustrates the type of data obtained from kinetic studies to compare ligand effects. Values are for illustrative purposes.

| Ligand | Initial Rate (M/s) | Reaction Half-life (min) | Rate-Limiting Step |

| Dicyclopentylphenylphosphine | 1.2 x 10⁻⁴ | 45 | Reductive Elimination |

| Triphenylphosphine | 3.5 x 10⁻⁵ | 150 | Oxidative Addition |

| Tri-tert-butylphosphine | 2.1 x 10⁻⁴ | 25 | Reductive Elimination |

For a catalyst containing a dicyclopentylphosphine derivative, DFT calculations could model the energy barriers for oxidative addition and reductive elimination. For instance, computational studies on Negishi cross-coupling have modeled the entire catalytic cycle, evaluating how interactions between the catalyst and reagents affect the energy barriers of the three fundamental steps. researchgate.net Such studies have shown that while some interactions may have a detrimental effect on the energetics of oxidative addition, they can favor reductive elimination. researchgate.net

Table 2: Example Energetic Data from a DFT Study on a Model Catalytic Cycle This table represents typical energetic data calculated for key steps in a catalytic process. Values are illustrative.

| Elementary Step | Intermediate | Transition State (TS) | Activation Energy (ΔG‡, kcal/mol) |

| Oxidative Addition | L-Pd(0) + R-X | [L-Pd(R)(X)]‡ | 15.2 |

| Transmetalation | L-Pd(R)(X) + R'-M | [L-Pd(R)(R')]‡ | 12.5 |

| Reductive Elimination | L-Pd(R)(R') | [L-Pd...R-R']‡ | 18.7 |

Spectroscopic and Computational Approaches to Mechanistic Understanding

A combination of experimental and theoretical methods is often necessary to build a complete mechanistic picture.

Spectroscopic Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (particularly ³¹P NMR for phosphine ligands), Infrared (IR) spectroscopy, and X-ray crystallography are invaluable for characterizing stable pre-catalysts and, in some cases, key intermediates. nih.govmdpi.com For example, NMR can be used to determine the ligation state of a metal complex in solution, such as whether it exists as a monoligated or bis-ligated species, which can be critical for reactivity. scispace.com

Computational Methods : As mentioned, computational techniques like DFT allow for the detailed study of transient species and transition states that are difficult or impossible to observe experimentally. acs.org These models can elucidate the non-intuitive effects of ligand structure on reaction outcomes and help rationalize observed selectivity. nih.gov By correlating computed structural or electronic parameters with experimentally observed reactivity, researchers can develop predictive models for catalyst design. nih.gov

Through the integrated application of these kinetic, thermodynamic, spectroscopic, and computational tools, a detailed understanding of catalytic processes involving this compound derivatives can be achieved, paving the way for the rational design of more efficient and selective catalysts.

In-situ Spectroscopic Monitoring (NMR, IR)

In-situ spectroscopic techniques are powerful tools for observing catalytic species directly under reaction conditions, providing real-time information about the formation, transformation, and decay of intermediates in a catalytic cycle. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly valuable for studying phosphine-catalyzed reactions. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, allowing for the identification of free phosphine ligands, metal-phosphine complexes, and various catalytic intermediates. elte.hunih.gov For instance, the coordination of a phosphine ligand to a metal center typically results in a significant downfield shift of the ³¹P NMR signal.

In a hypothetical catalytic cycle involving a palladium precursor and a phosphine ligand like dicyclopentylphosphine, one might expect to observe distinct ³¹P NMR signals for the initial Pd(0)-phosphine complex, oxidative addition products, and other intermediates. By monitoring the changes in the concentrations of these species over time, the kinetics of individual steps in the catalytic cycle can be elucidated.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy is another vital technique, particularly for reactions involving functional groups with strong IR absorption bands, such as carbonyls (CO), isocyanates (NCO), or metal hydrides. acs.org The vibrational frequencies of these groups are sensitive to changes in the coordination environment of the catalyst. For example, in a carbonylation reaction, the stretching frequency of the CO ligand bound to a metal center can provide insights into the electronic properties of the catalyst and the nature of the bonding between the metal and the ligand. The formation of key catalytic intermediates can be monitored by observing the appearance and disappearance of characteristic IR bands. acs.orgresearchgate.net

Illustrative Data for In-situ Spectroscopic Monitoring:

| Catalytic Species | Technique | Characteristic Signal | Interpretation |

|---|---|---|---|

| Free Dicyclopentylphosphine | ³¹P NMR | ~ -10 ppm | Uncoordinated Ligand |

| Pd(0)-Dicyclopentylphosphine Complex | ³¹P NMR | ~ 25-35 ppm | Formation of Active Catalyst |

| Oxidative Addition Complex | ³¹P NMR | ~ 40-50 ppm | Substrate Activation |

| Metal-Carbonyl Intermediate | IR | 1950-2100 cm⁻¹ | Intermediate in Carbonylation |

DFT Calculations for Transition States and Intermediates

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the detailed mechanisms of catalytic reactions. researchgate.netresearchgate.netrsc.org DFT allows for the computation of the geometries and energies of reactants, intermediates, transition states, and products along a proposed reaction pathway. This information provides a quantitative understanding of the reaction mechanism and can be used to predict the reactivity and selectivity of a catalyst.

By mapping the potential energy surface of a catalytic cycle, the rate-determining step can be identified as the one with the highest energy transition state. Furthermore, DFT calculations can shed light on the electronic and steric effects of ligands on the stability of intermediates and the energy barriers of transition states. researchgate.net For a bulky ligand like dicyclopentylphosphine, DFT could be used to quantify the steric hindrance around the metal center and its influence on substrate coordination and subsequent transformations. tcichemicals.com

Illustrative Data from DFT Calculations:

| Step in Catalytic Cycle | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | PdL₂ + Substrate | 0.0 |

| Transition State 1 (TS1) | [Oxidative Addition] | +18.5 |

| Intermediate 1 | Oxidative Addition Product | -5.2 |

| Transition State 2 (TS2) | [Migratory Insertion] | +22.1 |

| Intermediate 2 | Migratory Insertion Product | -10.8 |

| Transition State 3 (TS3) | [Reductive Elimination] | +15.7 |

| Products | PdL₂ + Product | -25.0 |

Stereochemical Control Mechanisms in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is a cornerstone of modern organic chemistry. Chiral phosphine ligands are among the most successful classes of ligands for achieving high enantioselectivity in a wide range of transition metal-catalyzed reactions.

Origins of Enantioselectivity in Chiral Phosphine Systems

The enantioselectivity in a reaction catalyzed by a chiral metal-phosphine complex arises from the different energy barriers of the transition states leading to the two possible enantiomeric products. The chiral ligand creates a chiral environment around the metal center, which leads to diastereomeric transition states with different energies. The enantiomeric excess of the product is determined by the energy difference (ΔΔG‡) between these two transition states.

The chirality of the phosphine ligand can originate from various sources, including a chiral backbone, atropisomerism (in the case of biaryl phosphines), or a stereogenic phosphorus atom. The specific structural features of the chiral ligand dictate the three-dimensional arrangement of the substituents around the metal center, which in turn influences how the substrate approaches and binds to the catalyst.

Ligand-Substrate Interactions Governing Chirality Transfer

The transfer of chirality from the ligand to the product is governed by a complex interplay of steric and electronic interactions between the chiral ligand and the substrate in the transition state.

Steric Interactions: Bulky substituents on the chiral ligand can create steric hindrance that favors one orientation of the substrate over the other. This steric repulsion forces the substrate to adopt a specific conformation when it coordinates to the metal center, thereby directing the subsequent bond-forming step to occur on one face of the substrate, leading to the preferential formation of one enantiomer.

Electronic Interactions: Non-covalent interactions such as π-π stacking, hydrogen bonding, and dipole-dipole interactions between the ligand and the substrate can also play a crucial role in stabilizing one diastereomeric transition state over the other. These attractive interactions can help to lock the substrate into a specific orientation, enhancing the transfer of chirality.

The precise nature of these interactions is highly dependent on the specific ligand, substrate, and reaction conditions. Computational studies are often employed to model these interactions and to rationalize the observed enantioselectivity.

Spectroscopic Characterization Methodologies for Chlorodicyclopentylphosphine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive analytical tool for investigating organophosphorus compounds, benefiting from the high natural abundance and receptivity of both ¹H and ³¹P nuclei. acs.orgosti.gov It provides comprehensive data on the structure, dynamics, and coordination behavior of these compounds in solution.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy is fundamental for confirming the presence and structure of the cyclopentyl rings attached to the phosphorus atom in chlorodicyclopentylphosphine. The spectrum provides information based on the chemical shift, integration, and multiplicity of the proton signals.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclopentyl CH (α to P) | ~1.8 - 2.5 | Multiplet |

| Cyclopentyl CH₂ (β, γ to P) | ~1.2 - 1.8 | Multiplet |

Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and can vary based on solvent and concentration. The ranges are estimated based on typical values for alkylphosphines.

Phosphorus (³¹P) NMR for Phosphine (B1218219) Moiety Analysis

Phosphorus-31 (³¹P) NMR is the most direct method for analyzing the phosphorus center in phosphines and their derivatives. numberanalytics.com The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic and steric environment of the phosphorus atom, making it an excellent tool for identifying the compound and monitoring its reactions, such as oxidation or coordination to a metal center. magritek.com

For this compound, a tertiary phosphine halide, the ³¹P nucleus is expected to resonate in a specific downfield region. A reported experimental value places the chemical shift at approximately 141.9 ppm. doi.org This is consistent with the general chemical shift ranges for chlorophosphines. science-and-fun.de Upon coordination to a metal or oxidation, this chemical shift would be expected to change significantly, providing clear evidence of a chemical transformation. For instance, the oxidation of a tertiary phosphine to its corresponding phosphine oxide typically results in a downfield shift. magritek.com

Table 2: Reported and Typical ³¹P NMR Chemical Shifts

| Compound Type | Example/Species | Chemical Shift (δ, ppm) |

|---|---|---|

| Tertiary Phosphine Halide | This compound | 141.9 doi.org |

| Tertiary Phosphine | Tricyclohexylphosphine | 9.95 magritek.com |

| Tertiary Phosphine Oxide | Tricyclohexylphosphine oxide | 47.3 magritek.com |

| Coordinated Phosphine Ligand | 1,3-Bis((dicyclopentylphosphino)methyl)benzene | ~50-55 |

Note: Chemical shifts are typically referenced to an external 85% H₃PO₄ standard.

Carbon (¹³C) NMR and Other Nuclei for Comprehensive Structural Data

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. savemyexams.com In this compound, each unique carbon atom in the cyclopentyl rings will produce a distinct signal. savemyexams.com The carbon atoms directly bonded to phosphorus will exhibit coupling (¹JPC), which appears as a doublet, while carbons further away will show smaller couplings (²JPC, ³JPC).

The ¹³C NMR spectrum will feature signals in the aliphatic region. The α-carbon (directly attached to P) is expected to be the most downfield of the cyclopentyl carbons due to the influence of the attached phosphorus atom.

Table 3: Expected ¹³C NMR Resonances for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) | P-C Coupling |

|---|---|---|

| Cyclopentyl C (α to P) | ~35 - 45 | ¹JPC |

| Cyclopentyl C (β to P) | ~25 - 35 | ²JPC |

| Cyclopentyl C (γ to P) | ~25 - 30 | ³JPC |

Note: These are estimated ranges. The exact values depend on the solvent and specific molecular geometry.

Advanced NMR Techniques for Ligand Dynamics and Coordination

Beyond standard one-dimensional techniques, a variety of advanced 2D NMR experiments can be employed to study the dynamics and coordination chemistry of this compound and its derivatives. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of directly bonded nuclei, such as ¹H and ¹³C, or ¹H and ³¹P. A ¹H-¹³C HSQC spectrum would definitively assign which protons are attached to which carbons in the cyclopentyl rings. A ¹H-³¹P HSQC is particularly useful for identifying protons coupled to the phosphorus nucleus. acs.orgosti.govnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. For a metal complex of a dicyclopentylphosphine (B1582035) ligand, NOESY can help determine the three-dimensional structure and the orientation of the cyclopentyl groups relative to other ligands in the coordination sphere. rsc.orgpsu.edu

EXSY (Exchange Spectroscopy): This technique is used to investigate dynamic processes, such as chemical exchange or conformational changes occurring on the NMR timescale. nih.govnsf.gov For a metal complex involving a dicyclopentylphosphine ligand, EXSY could be used to study ligand dissociation/association equilibria or fluxional processes where the ligand changes its coordination mode. researchgate.netresearchgate.net

DOSY (Diffusion-Ordered Spectroscopy): DOSY separates NMR signals of different species in a mixture based on their diffusion coefficients, which relate to their size and shape. science.gov This "NMR chromatography" can distinguish a free ligand from a coordinated ligand or identify different species in a reaction mixture without physical separation. acs.orgosti.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. The most diagnostic bands include the C-H stretches of the cyclopentyl groups and the P-Cl stretch.

C-H Stretching: The aliphatic C-H bonds of the cyclopentyl rings will give rise to strong absorption bands in the region of 2850-3000 cm⁻¹. libretexts.org